

# Technical Guide: 1,3,5-Triazine-2,4(1H,3H)-dione (5-Azauracil)

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## Compound of Interest

Compound Name: 1,3,5-Triazine-2,4(1H,3H)-dione

Cat. No.: B016485

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## Executive Summary

This technical guide provides a detailed overview of **1,3,5-triazine-2,4(1H,3H)-dione**, a heterocyclic compound widely known by its common name, 5-Azauracil. This document outlines its chemical identity, physicochemical properties, and established mechanism of action as an antimetabolite. The primary focus is on its role as an inhibitor of the de novo pyrimidine biosynthesis pathway, a critical process for nucleic acid synthesis in proliferating cells. While this guide consolidates available biochemical information, it must be noted that specific experimental protocols for its synthesis and comprehensive quantitative data on its biological activity (such as IC<sub>50</sub> or K<sub>i</sub> values) are not readily available in recently published literature.

## Chemical Identity and Physicochemical Properties

**1,3,5-triazine-2,4(1H,3H)-dione** is a pyrimidine analog where a nitrogen atom replaces the carbon atom at the 5-position of the uracil ring. This substitution is key to its biological activity.

- IUPAC Name: **1,3,5-Triazine-2,4(1H,3H)-dione**
- Synonyms: 5-Azauracil, s-Triazine-2,4(1H,3H)-dione, Allantoxaidin, Oxaidin[1][2]
- CAS Number: 71-33-0[1][2][3][4]

The key physicochemical properties of 5-Azauracil are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>3</sub> N <sub>3</sub> O <sub>2</sub>	[1][3][4]
Molecular Weight	113.07 g/mol	[3][4]
Appearance	White to Off-White Crystalline Solid	[1][4]
Melting Point	281-282 °C	[1][4]
Density	1.86 g/cm <sup>3</sup> (Predicted)	[1][4]
Solubility	Sparingly soluble in DMSO, Slightly soluble in Water	[4]
pKa	6.00 ± 0.70 (Predicted)	[4]
InChI Key	GEWRKGDRYZIFNP- UHFFFAOYSA-N	[1]

## Synthesis

While various synthetic methodologies exist for producing substituted 1,3,5-triazine derivatives, a detailed, contemporary experimental protocol for the direct, high-yield synthesis of the parent compound **1,3,5-triazine-2,4(1H,3H)-dione** could not be located in the available literature. Historical methods often involve the cyclization of biuret with appropriate reagents, but specific, reproducible protocols for researchers are not currently prevalent.

## Biological Activity and Mechanism of Action

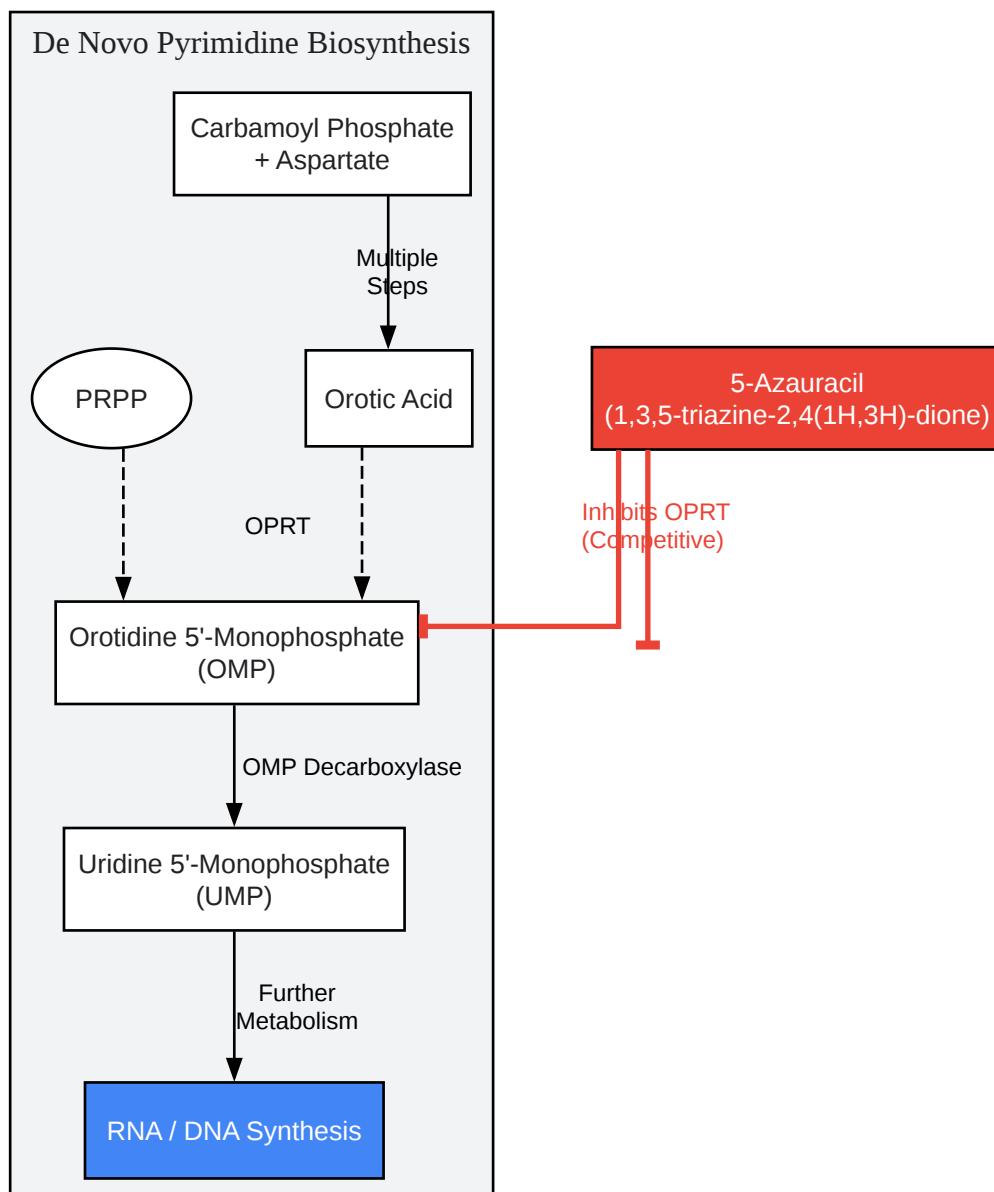
5-Azauracil functions as an antimetabolite, primarily targeting the de novo pyrimidine biosynthesis pathway. This pathway is essential for producing the nucleotide building blocks (UTP and CTP) required for RNA and DNA synthesis. In rapidly proliferating cells, such as cancer cells, this pathway is often upregulated, making it a key target for chemotherapeutic agents.

The primary mechanism of action for 5-Azauracil is the inhibition of the enzyme complex UMP synthase, which possesses two catalytic functions:

- Orotate phosphoribosyltransferase (OPRT)
- Orotidine-5'-monophosphate (OMP) decarboxylase

5-Azauracil, being a structural analog of orotic acid, acts as a competitive inhibitor for the OPRT active site. The OPRT enzyme catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP). By inhibiting this crucial step, 5-Azauracil effectively halts the entire downstream production of pyrimidine nucleotides, leading to the depletion of cellular UMP, UDP, and UTP pools. This deprivation of essential nucleic acid precursors ultimately results in the cessation of cell growth and division.

The diagram below illustrates the inhibitory action of 5-Azauracil on the de novo pyrimidine synthesis pathway.

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- To cite this document: BenchChem. [Technical Guide: 1,3,5-Triazine-2,4(1H,3H)-dione (5-Azauracil)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016485#iupac-name-and-cas-number-for-1-3-5-triazine-2-4-1h-3h-dione]

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